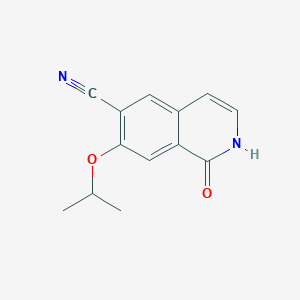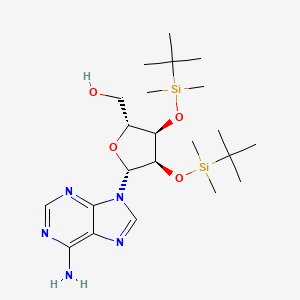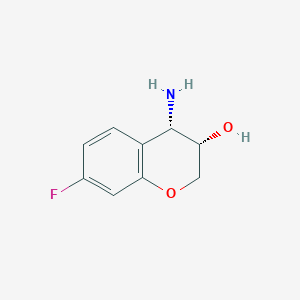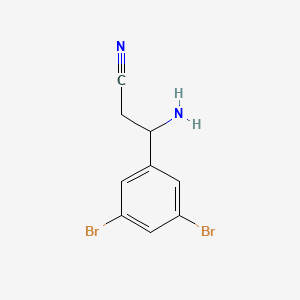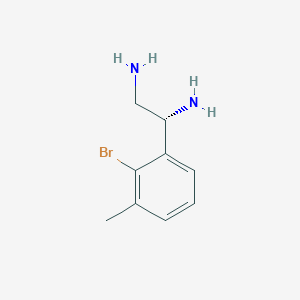
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine is an organic compound that features a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor, followed by the introduction of the ethane-1,2-diamine group. One common method involves the bromination of 3-methylacetophenone to yield 2-bromo-3-methylacetophenone, which is then subjected to reductive amination with ethylenediamine under catalytic hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of de-brominated ethane-1,2-diamine derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethane-1,2-diamine moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine: Similar structure but with a fluorine atom instead of bromine.
(1R)-1-(2-Iodo-3-methylphenyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its halogenated analogs
Propiedades
Fórmula molecular |
C9H13BrN2 |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |
Clave InChI |
CKVUQQTVFYCJHJ-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@H](CN)N)Br |
SMILES canónico |
CC1=C(C(=CC=C1)C(CN)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


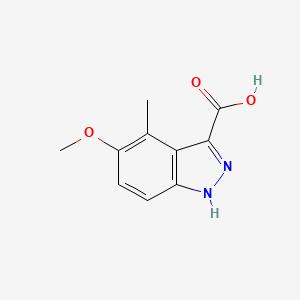
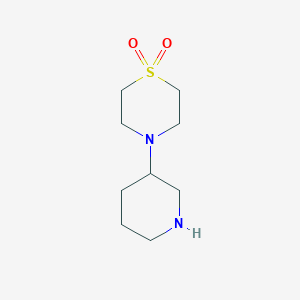

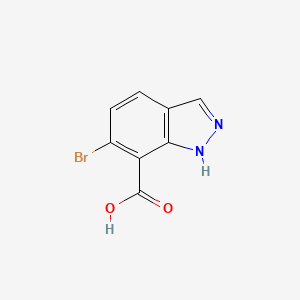
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
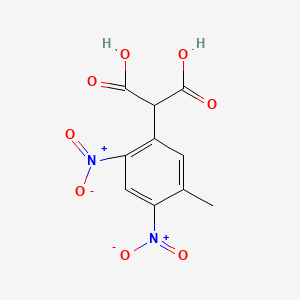
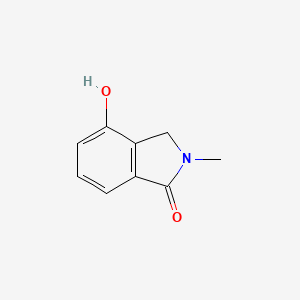
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
